N,N-Di(prop-2-yn-1-yl)hexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Di(prop-2-yn-1-yl)hexan-1-amine is an organic compound characterized by the presence of two prop-2-yn-1-yl groups attached to a hexan-1-amine backbone. This compound is part of the broader class of propargylamines, which are known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(prop-2-yn-1-yl)hexan-1-amine typically involves the reaction of secondary amines with propargyl bromides in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature (25-30°C) for several hours . This method ensures the efficient formation of the desired propargylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Di(prop-2-yn-1-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated amines.
Scientific Research Applications
N,N-Di(prop-2-yn-1-yl)hexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Di(prop-2-yn-1-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS play crucial roles in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Di(prop-2-yn-1-yl)amine: A simpler analog with similar reactivity but lacking the hexan-1-amine backbone.
N,N-Dimethyl-2-propyn-1-amine: Another related compound with dimethyl groups instead of prop-2-yn-1-yl groups.
Tri-2-propynylamine: Contains three prop-2-yn-1-yl groups, offering different steric and electronic properties.
Uniqueness
N,N-Di(prop-2-yn-1-yl)hexan-1-amine is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the hexan-1-amine backbone differentiates it from simpler propargylamines, providing additional functionalization opportunities and enhancing its versatility in synthetic and research applications.
Properties
CAS No. |
53146-02-4 |
---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,N-bis(prop-2-ynyl)hexan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-7-8-9-12-13(10-5-2)11-6-3/h2-3H,4,7-12H2,1H3 |
InChI Key |
WVDYLXZASGMTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC#C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.